D-Glutamic acid, 2-(hydroxymethyl)-
Description
Historical Discovery and Nomenclature
The discovery of D-glutamic acid, 2-(hydroxymethyl)- is rooted in broader investigations into the stereochemical diversity of amino acids. Glutamic acid itself was first isolated in 1866 by the German chemist Karl Heinrich Ritthausen, who identified it as a hydrolysis product of wheat gluten. The D-isomer of glutamic acid, however, gained attention much later, as its rarity in eukaryotic systems contrasted with its prevalence in bacterial cell walls and capsular polymers. The hydroxymethyl derivative emerged as a synthetic analog in the late 20th century, designed to probe the structural determinants of glutamate receptor binding and enzymatic substrate specificity.
The compound’s systematic IUPAC name, (2S)-2-amino-2-(hydroxymethyl)pentanedioic acid , reflects its stereochemical configuration and functional groups. The “D” designation in its common name originates from the dextrorotatory optical activity of the parent D-glutamic acid, which differs from the naturally abundant L-form. The hydroxymethyl modification introduces an additional chiral center, further complicating its isomerism. Early synthetic routes involved enzymatic resolution or chemical modification of L-glutamic acid precursors, though contemporary methods increasingly rely on microbial fermentation using engineered Corynebacterium glutamicum strains.
Taxonomic Distribution in Biological Systems
D-Glutamic acid, 2-(hydroxymethyl)- is not widely recognized as a naturally occurring metabolite in eukaryotic organisms. Its presence has been tentatively identified in specialized microbial communities, particularly in biofilm matrices where D-amino acids contribute to structural integrity and resistance to enzymatic degradation. For example, certain Bacillus species incorporate D-glutamate derivatives into their peptidoglycan layers, though the hydroxymethyl variant has not been conclusively linked to these processes.
In contrast, synthetic pathways for this compound have been elucidated in laboratory settings. In vitro studies demonstrate that alkylation of D-glutamic acid at the α-carbon position can yield the hydroxymethyl derivative, though yields remain modest due to competing side reactions. The table below summarizes its limited taxonomic distribution compared to related compounds:
| Organism/System | Compound Detected | Functional Role |
|---|---|---|
| Bacillus subtilis | D-Glutamic acid | Peptidoglycan crosslinking |
| Synthetic matrices | D-Glutamic acid, 2-(hydroxymethyl)- | Experimental biofilm modulation |
| Human cell cultures | Not detected | N/A |
The absence of this compound in vertebrate systems underscores its synthetic niche, though its structural analogs play critical roles in neurotransmission and nitrogen metabolism.
Structural Relationship to Canonical Glutamic Acid Isomers
The structural nuances of D-glutamic acid, 2-(hydroxymethyl)- are pivotal to its biochemical behavior. Canonical L-glutamic acid, a proteinogenic amino acid, adopts a zwitterionic form in physiological conditions, with protonation states varying across its carboxyl and amino groups. The D-isomer inverts the configuration at the α-carbon, rendering it a non-proteinogenic enantiomer. The hydroxymethyl substitution at the second carbon introduces steric and electronic perturbations, as illustrated below:
Comparative Structural Analysis
| Feature | L-Glutamic Acid | D-Glutamic Acid | D-Glutamic Acid, 2-(hydroxymethyl)- |
|---|---|---|---|
| α-Carbon Configuration | S | R | R |
| Functional Groups | -NH$$_2$$, -COOH (x2) | -NH$$_2$$, -COOH (x2) | -NH$$2$$, -COOH (x2), -CH$$2$$OH |
| Molecular Formula | C$$5$$H$$9$$NO$$_4$$ | C$$5$$H$$9$$NO$$_4$$ | C$$6$$H$${11}$$NO$$_5$$ |
| Biological Role | Neurotransmission, metabolism | Bacterial cell walls | Synthetic research applications |
This derivative’s hydroxymethyl group enhances its hydrophilicity compared to the parent compounds, as evidenced by its lower partition coefficient (logP ≈ -1.2 vs. -0.9 for D-glutamic acid). Computational modeling suggests that the hydroxymethyl moiety sterically hinders binding to ionotropic glutamate receptors (e.g., NMDA receptors), potentially explaining its reduced neuroactivity. However, its affinity for metabotropic receptors and transporters remains under investigation.
Properties
CAS No. |
682811-81-0 |
|---|---|
Molecular Formula |
C6H11NO5 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
(2S)-2-amino-2-(hydroxymethyl)pentanedioic acid |
InChI |
InChI=1S/C6H11NO5/c7-6(3-8,5(11)12)2-1-4(9)10/h8H,1-3,7H2,(H,9,10)(H,11,12)/t6-/m0/s1 |
InChI Key |
UCEVIADUYUFCFO-LURJTMIESA-N |
Isomeric SMILES |
C(C[C@](CO)(C(=O)O)N)C(=O)O |
Canonical SMILES |
C(CC(CO)(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Esterification-Racemization-Hydrolysis Cascade
A widely reported method involves converting L-glutamic acid to D-HMG through sequential esterification, racemization, and hydrolysis. Key steps include:
- Esterification : L-Glutamic acid reacts with methanol under HCl catalysis to form L-glutamic acid-γ-methyl ester.
- Racemization : The ester is treated with D-tartrate and salicylaldehyde in butyric acid at 80–90°C, inducing racemization to form D-glutamate-D-tartrate.
- Hydrolysis : Acidic hydrolysis (2N HCl) followed by ion-exchange chromatography yields D-HMG with >99.5% chiral purity and 80–85% yield.
Advantages : High enantiomeric excess (e.e.), scalable for industrial production.
Limitations : Requires careful pH control during racemization to avoid byproducts.
Biocatalytic Stereoinversion
In Vivo Cascade Biocatalysis
A recombinant E. coli system co-expressing three enzymes achieves stereoinversion of L-glutamic acid to D-HMG:
- L-Amino acid deaminase (LAAD) : Converts L-glutamic acid to α-ketoglutarate.
- D-Amino acid dehydrogenase (DAPDH) : Reduces α-ketoglutarate to D-glutamic acid using NADPH.
- Formate dehydrogenase (FDH) : Regenerates NADPH via formate oxidation.
Performance :
| Parameter | Value |
|---|---|
| Substrate | L-Glutamic acid |
| Yield | 85–90% |
| e.e. | >99% |
| Productivity | 28 mM D-HMG in 24 h |
Advantages : Environmentally benign, avoids harsh reaction conditions.
Challenges : Enzyme stability and cofactor regeneration require optimization.
Chiral Pool Synthesis from Carbohydrates
D-Glucose-Based Homologation
D-Glucose serves as a chiral precursor for D-HMG synthesis:
- Homologation : Azido-D-glucofuranose undergoes Arndt–Eistert homologation to extend the carbon chain.
- Oxidative Cleavage : RuCl₃/NaIO₄ cleaves intermediates to generate the amino bis-acid framework.
- Functionalization : Hydroxymethylation via Sharpless epoxidation or dihydroxylation.
Key Data :
Advantages : Leverages natural chirality; avoids racemization.
Limitations : Multistep synthesis reduces efficiency.
Asymmetric Catalysis
Organocatalytic Michael Addition
A phosphazene base (BEMP) and chiral ammonium salt induce enantioselective Michael addition:
- Substrate : 2-Naphthalen-1-yl-2-oxazoline-4-carboxylic acid tert-butyl ester.
- Reaction : Catalyzed by (S)-binaphthyl ammonium salt in CH₂Cl₂ at −60°C.
- Outcome : (S)-HMG with 88% e.e. and 60% yield.
Optimization :
- Lower temperatures (−78°C) improve e.e. to >95% but reduce reaction rate.
- Solvent polarity critically affects enantioselectivity (dichloromethane > toluene).
Enzymatic Resolution
Lipase-Catalyzed Acetylation
Lipase TL catalyzes enantioselective acetylation of a prochiral 1,3-diol intermediate:
- Substrate : Tris(hydroxymethyl)aminomethane-derived diol.
- Reaction : Vinyl acetate as acyl donor in CH₂Cl₂.
- Result : (S)-Monoacetate with 88% e.e. and 30% yield.
Limitations : Moderate yields due to competing hydrolysis.
Comparative Analysis of Methods
| Method | Yield (%) | e.e. (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Chemical Racemization | 80–85 | >99.5 | High | Industrial feasibility |
| Biocatalytic | 85–90 | >99 | Moderate | Green chemistry |
| Chiral Pool | 12–15 | >98 | Low | No racemization risk |
| Asymmetric Catalysis | 60 | 88–95 | Moderate | Tunable enantioselectivity |
| Enzymatic Resolution | 30 | 88 | Low | Mild conditions |
Chemical Reactions Analysis
Types of Reactions: D-Glutamic acid, 2-(hydroxymethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of D-Glutamic acid, 2-(hydroxymethyl)- include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired transformations.
Major Products Formed: The major products formed from the reactions of D-Glutamic acid, 2-(hydroxymethyl)- depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydroxylated compounds.
Scientific Research Applications
Neurotransmitter Role
D-Glutamic acid, 2-(hydroxymethyl)- has been identified as a potential neurotransmitter. Its role in neurotransmission suggests applications in treating neurological disorders such as schizophrenia and depression. Research indicates that modulation of glutamate receptors can alleviate symptoms associated with these conditions .
Antimicrobial Properties
Studies have shown that D-amino acids, including D-Glutamic acid derivatives, exhibit antimicrobial properties. They can enhance the efficacy of existing antibiotics by disrupting biofilm formation in pathogenic bacteria, making them valuable in developing new antimicrobial agents .
Cancer Therapeutics
D-Glutamic acid derivatives are being investigated for their potential in cancer therapy. They may inhibit tumor growth and enhance the effectiveness of chemotherapy by protecting normal tissues from radiation damage .
Enzymatic Synthesis
The synthesis of D-Glutamic acid, 2-(hydroxymethyl)- can be achieved through enzymatic processes. This method is advantageous for producing high-purity compounds with specific stereochemistry, which is crucial for pharmaceutical applications .
Agricultural Uses
In agriculture, D-Glutamic acid derivatives are explored for their potential as biopesticides and growth enhancers. Their ability to promote plant growth and resistance to pathogens can lead to more sustainable agricultural practices .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of D-Glutamic acid, 2-(hydroxymethyl)- involves its interaction with specific molecular targets and pathways. It activates metabotropic glutamate receptors, which are G-protein-coupled receptors involved in synaptic transmission and neuronal excitability . The binding of this compound to these receptors modulates the activity of downstream signaling pathways, leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues of Glutamic Acid Derivatives
(a) L-Glutamic Acid Dimethyl Ester Hydrochloride
- Structure : Methyl esterification at both carboxyl groups of L-glutamic acid, forming a hydrochloride salt .
- Key Differences : Unlike D-Glutamic acid, 2-(hydroxymethyl)-, this compound lacks a hydroxymethyl group and is an L-stereoisomer. Esterification enhances membrane permeability, making it useful in peptide synthesis and drug delivery .
- Applications : Widely used in biochemical research as a protected glutamic acid derivative.
(b) D-γ-Glutamyl-D-Glutamic Acid
- Structure : A polymer where D-glutamic acid residues are linked via γ-amide bonds .
- Key Differences: The polymeric structure contrasts with the monomeric D-Glutamic acid, 2-(hydroxymethyl)-. The absence of a hydroxymethyl group in the polymer limits its solubility in hydrophobic environments.
- Applications : Serves as a model for studying bacterial poly-γ-glutamate capsules and biocompatible materials .
Hydroxymethyl-Substituted Compounds
(a) 5-(Hydroxymethyl)-2-Furfural (5-HMF)
- Structure : A furan derivative with a hydroxymethyl group at the fifth position .
- It exhibits antimicrobial and antifungal activity, suggesting that hydroxymethyl groups may enhance bioactivity in diverse scaffolds .
- Applications : Used in pharmaceuticals and food flavoring .
(b) 2-(Hydroxymethyl)-2-Nitro-1,3-Propanediol
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Hydroxymethyl Group Impact : Compounds like 5-HMF and 2-(hydroxymethyl)-2-nitro-1,3-propanediol demonstrate that hydroxymethyl substituents enhance bioactivity, likely through hydrogen bonding or increased solubility . This suggests that D-Glutamic acid, 2-(hydroxymethyl)- could exhibit unique interactions in biological systems.
- Esterification vs. Hydroxymethylation : While esterification (as in L-Glutamic acid dimethyl ester HCl) improves bioavailability, hydroxymethylation may offer a balance between polarity and metabolic stability, warranting further study .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
